Cas no 1600239-68-6 (3-cyclobutyl(methyl)amino-1,1,1-trifluoropropan-2-ol)

3-Cyclobutyl(methyl)amino-1,1,1-trifluoropropan-2-ol is a fluorinated amino alcohol derivative characterized by its cyclobutyl and trifluoromethyl functional groups. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical applications. The cyclobutyl ring contributes to conformational rigidity, potentially improving binding selectivity in bioactive molecules. This compound is particularly useful in medicinal chemistry for the synthesis of analogs with optimized pharmacokinetic properties. Its structural features also suggest utility in the development of enzyme inhibitors or receptor modulators. Handling requires standard precautions for organofluorine compounds.
3-cyclobutyl(methyl)amino-1,1,1-trifluoropropan-2-ol structure
1600239-68-6 structure
商品名:3-cyclobutyl(methyl)amino-1,1,1-trifluoropropan-2-ol
CAS番号:1600239-68-6
MF:C8H14F3NO
メガワット:197.198072910309
CID:6598909
PubChem ID:104709049

3-cyclobutyl(methyl)amino-1,1,1-trifluoropropan-2-ol 化学的及び物理的性質

名前と識別子

    • 3-cyclobutyl(methyl)amino-1,1,1-trifluoropropan-2-ol
    • 2-Propanol, 3-(cyclobutylmethylamino)-1,1,1-trifluoro-
    • AKOS040801286
    • 1600239-68-6
    • F1912-1177
    • 3-[cyclobutyl(methyl)amino]-1,1,1-trifluoropropan-2-ol
    • starbld0039756
    • 3-(Cyclobutyl(methyl)amino)-1,1,1-trifluoropropan-2-ol
    • インチ: 1S/C8H14F3NO/c9-8(10,11)7(13)5-12-4-6-2-1-3-6/h6-7,12-13H,1-5H2
    • InChIKey: KTHUANOYXNKWFQ-UHFFFAOYSA-N
    • ほほえんだ: C(F)(F)(F)C(O)CNCC1CCC1

計算された属性

  • せいみつぶんしりょう: 197.10274856g/mol
  • どういたいしつりょう: 197.10274856g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 167
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 23.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

  • 密度みつど: 1.20±0.1 g/cm3(Predicted)
  • ふってん: 239.7±35.0 °C(Predicted)
  • 酸性度係数(pKa): 12.05±0.20(Predicted)

3-cyclobutyl(methyl)amino-1,1,1-trifluoropropan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1912-1177-10g
3-[cyclobutyl(methyl)amino]-1,1,1-trifluoropropan-2-ol
1600239-68-6 95%+
10g
$1398.0 2023-09-06
Life Chemicals
F1912-1177-0.25g
3-[cyclobutyl(methyl)amino]-1,1,1-trifluoropropan-2-ol
1600239-68-6 95%+
0.25g
$270.0 2023-09-06
Life Chemicals
F1912-1177-5g
3-[cyclobutyl(methyl)amino]-1,1,1-trifluoropropan-2-ol
1600239-68-6 95%+
5g
$994.0 2023-09-06
Life Chemicals
F1912-1177-1g
3-[cyclobutyl(methyl)amino]-1,1,1-trifluoropropan-2-ol
1600239-68-6 95%+
1g
$301.0 2023-09-06
Life Chemicals
F1912-1177-0.5g
3-[cyclobutyl(methyl)amino]-1,1,1-trifluoropropan-2-ol
1600239-68-6 95%+
0.5g
$285.0 2023-09-06
Life Chemicals
F1912-1177-2.5g
3-[cyclobutyl(methyl)amino]-1,1,1-trifluoropropan-2-ol
1600239-68-6 95%+
2.5g
$658.0 2023-09-06

3-cyclobutyl(methyl)amino-1,1,1-trifluoropropan-2-ol 関連文献

3-cyclobutyl(methyl)amino-1,1,1-trifluoropropan-2-olに関する追加情報

Comprehensive Overview of 3-cyclobutyl(methyl)amino-1,1,1-trifluoropropan-2-ol (CAS No. 1600239-68-6)

3-cyclobutyl(methyl)amino-1,1,1-trifluoropropan-2-ol (CAS No. 1600239-68-6) is a fluorinated organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural and functional properties. The presence of the trifluoromethyl group and the cyclobutyl moiety in its molecular framework makes it a valuable intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, where fluorinated compounds are known to enhance metabolic stability and bioavailability.

The compound's CAS No. 1600239-68-6 serves as a critical identifier in chemical databases, ensuring accurate referencing in scientific literature and regulatory documents. Its systematic name, 3-cyclobutyl(methyl)amino-1,1,1-trifluoropropan-2-ol, highlights the presence of a cyclobutyl ring and a methylamino group, which contribute to its stereochemical complexity. This structural feature is often explored in the context of chiral synthesis and asymmetric catalysis, topics frequently searched by chemists and material scientists.

In recent years, the demand for fluorinated building blocks like 3-cyclobutyl(methyl)amino-1,1,1-trifluoropropan-2-ol has surged, driven by their utility in designing next-generation therapeutics. For instance, fluorinated compounds are pivotal in developing kinase inhibitors and GPCR modulators, which are hot topics in oncology and neurology research. The compound's trifluoropropanol moiety is also relevant to proteolysis-targeting chimeras (PROTACs), a cutting-edge technology in targeted protein degradation.

From a synthetic chemistry perspective, the cyclobutyl ring in 3-cyclobutyl(methyl)amino-1,1,1-trifluoropropan-2-ol offers intriguing possibilities for ring-strain engineering, a concept widely discussed in organic chemistry forums. The strain energy associated with four-membered rings can be leveraged to drive selective reactions, making this compound a candidate for click chemistry applications. Additionally, its methylamino group provides a handle for further functionalization, aligning with the growing interest in modular synthesis approaches.

Environmental and regulatory considerations are also pertinent when discussing CAS No. 1600239-68-6. Fluorinated compounds often face scrutiny due to their persistence in ecosystems, prompting researchers to investigate green chemistry alternatives for their synthesis. The compound's biodegradability and toxicological profile are thus areas of active exploration, reflecting broader trends in sustainable chemistry.

In summary, 3-cyclobutyl(methyl)amino-1,1,1-trifluoropropan-2-ol (CAS No. 1600239-68-6) represents a versatile and scientifically intriguing molecule. Its applications span drug discovery, agrochemical development, and material science, making it a subject of ongoing research and innovation. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in discussions about fluorine chemistry and molecular design.

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